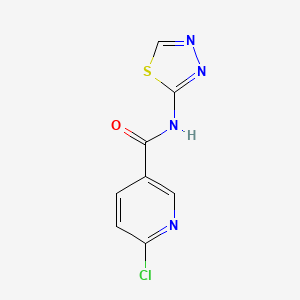

6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a carboxamide group and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which are derived from arachidonic acid . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins mediating inflammation and pain .

Mode of Action

This compound acts by inhibiting the biosynthesis of prostaglandins, which is mediated chiefly through the inhibition of COX enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted to prostaglandins and leukotrienes through the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Pharmacokinetics

This suggests that the compound may easily cross cellular membranes, potentially enhancing its bioavailability .

Result of Action

The inhibition of prostaglandin biosynthesis results in a reduction of inflammation and pain . This makes the compound potentially useful as an anti-inflammatory and analgesic agent . Some thiadiazole derivatives have also shown anticancer activities .

Biochemical Analysis

Biochemical Properties

These activities are believed to be mediated chiefly through inhibition of biosynthesis of prostaglandins .

Cellular Effects

Preliminary studies suggest that similar compounds may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions.

Condensation Reactions: The carboxamide group can react with other compounds to form new derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of bases like sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Condensation Reactions: Reagents like acetic anhydride or carbodiimides can be used to facilitate the formation of new derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while condensation reactions can produce new amide or imide compounds.

Scientific Research Applications

6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-N-(1,3,4-thiadiazol-2-yl)nicotinamide

- 6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

- 6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

Uniqueness

6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the thiadiazole ring and the position of the carboxamide group can result in distinct interactions with molecular targets compared to similar compounds.

Biological Activity

Overview

6-Chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound notable for its potential biological activities. This compound features a pyridine ring with a carboxamide group and a thiadiazole moiety, making it an interesting candidate for various pharmacological applications. Research has indicated that it may exhibit significant anti-inflammatory, antimicrobial, and anticancer properties.

Target Enzymes : The primary targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.

Mode of Action : It acts by inhibiting the biosynthesis of prostaglandins through the inhibition of COX enzymes, which are crucial in the arachidonic acid pathway. This inhibition leads to reduced inflammation and pain, making it a potential candidate for treating inflammatory diseases.

Pharmacokinetics : The compound is suggested to have favorable pharmacokinetic properties, allowing it to cross cellular membranes easily, thus enhancing its bioavailability.

Anti-inflammatory Activity

Research indicates that this compound effectively reduces inflammation in various models. The inhibition of COX enzymes results in decreased levels of prostaglandins, which are mediators of inflammation.

Antimicrobial Properties

In vitro studies have shown that this compound exhibits significant antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance:

- Cell Line Studies : The compound demonstrated potent growth inhibitory activity against various cancer cell lines. For example, it exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating its effectiveness in inducing cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA expression |

Case Studies

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to its COX-inhibitory action.

- Cancer Treatment : A study involving human breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates and decreased viability in a dose-dependent manner. Flow cytometry analyses confirmed these findings by revealing significant apoptotic activity .

Properties

IUPAC Name |

6-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDNPFIPJBKLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NC2=NN=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.